molecular formula C11H18N2O B13991734 5-sec-butyl-2-Ethoxy-3-methylpyrazine CAS No. 99784-15-3

5-sec-butyl-2-Ethoxy-3-methylpyrazine

Cat. No.: B13991734
CAS No.: 99784-15-3
M. Wt: 194.27 g/mol
InChI Key: FPRCLVKNNFOHHX-UHFFFAOYSA-N
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Description

5-sec-butyl-2-Ethoxy-3-methylpyrazine: is an organic compound with the molecular formula C11H18N2O and a molecular weight of 194.2734 g/mol . This compound is part of the pyrazine family, known for its aromatic properties and diverse applications in various fields, including flavor and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-sec-butyl-2-Ethoxy-3-methylpyrazine typically involves the condensation of isoleucine amide with glyoxal, followed by methylation using diazomethane (CH2N2) . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-sec-butyl-2-Ethoxy-3-methylpyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens, nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 5-sec-butyl-2-Ethoxy-3-methylpyrazine is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of pyrazine derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.

Industry: In the flavor and fragrance industry, this compound is valued for its aromatic properties. It is used to impart earthy and bell pepper-like flavors to various products .

Mechanism of Action

The mechanism of action of 5-sec-butyl-2-Ethoxy-3-methylpyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 5-sec-butyl-2-Ethoxy-3-methylpyrazine has unique structural features that contribute to its distinct aromatic properties. The presence of both ethoxy and methyl groups on the pyrazine ring enhances its versatility in various applications, particularly in the flavor and fragrance industry.

Properties

CAS No.

99784-15-3

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

5-butan-2-yl-2-ethoxy-3-methylpyrazine

InChI

InChI=1S/C11H18N2O/c1-5-8(3)10-7-12-11(14-6-2)9(4)13-10/h7-8H,5-6H2,1-4H3

InChI Key

FPRCLVKNNFOHHX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CN=C(C(=N1)C)OCC

Origin of Product

United States

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